molecular formula C16H14N2S B11730580 2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11730580
M. Wt: 266.4 g/mol
InChI Key: PEJFIJKXDWYKHM-UHFFFAOYSA-N
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Description

2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is an organic compound with the molecular formula C16H14N2S. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the condensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
  • 2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzoselenophene-3-carbonitrile

Uniqueness

2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is unique due to its specific structural features, such as the presence of the phenylmethylideneamino group and the benzothiophene ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

2-(benzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C16H14N2S/c17-10-14-13-8-4-5-9-15(13)19-16(14)18-11-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-9H2

InChI Key

PEJFIJKXDWYKHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CC=C3)C#N

Origin of Product

United States

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